tBuXphos-Pd-G3 GT capsule

C–H Activation Palladium Catalysis Ligand Screening

The tBuXphos-Pd-G3 GT capsule is a pre-dosed, single-use form of the third-generation (G3) Buchwald palladium precatalyst featuring the electron-rich, sterically demanding 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXphos) ligand. As a G3 palladacycle, it employs a methanesulfonate leaving group coordinated to a 2-aminobiphenyl backbone, enabling quantitative generation of the active LPd(0) species under mildly basic conditions without external reducing agents.

Molecular Formula C42H60NO3PPdS
Molecular Weight 796.4 g/mol
Cat. No. B12053935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBuXphos-Pd-G3 GT capsule
Molecular FormulaC42H60NO3PPdS
Molecular Weight796.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C(C)(C)C)C(C)(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C29H45P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-21H,1-12H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;/p+1
InChIKeyIKNBBVYTGIKLPA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tBuXphos-Pd-G3 GT Capsule: Third-Generation Buchwald Palladium Precatalyst for High-Fidelity Cross-Coupling Screening


The tBuXphos-Pd-G3 GT capsule is a pre-dosed, single-use form of the third-generation (G3) Buchwald palladium precatalyst featuring the electron-rich, sterically demanding 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXphos) ligand . As a G3 palladacycle, it employs a methanesulfonate leaving group coordinated to a 2-aminobiphenyl backbone, enabling quantitative generation of the active LPd(0) species under mildly basic conditions without external reducing agents . This precatalyst is air-, moisture-, and thermally-stable, exhibits high solubility in common organic solvents, and maintains prolonged activity in solution relative to earlier generations . The GT capsule format encapsulates 0.025 mmol of catalyst in a cellulose shell specifically designed for single-use application at 0.25 mmol reaction scale, eliminating manual weighing and ensuring consistent catalyst dosing across parallel experiments .

Why tBuXphos-Pd-G3 GT Capsule Cannot Be Simply Replaced by Other Buchwald G3 Precatalysts or Ligands


Although all G3 Buchwald precatalysts share a common palladacycle scaffold, the identity of the phosphine ligand dictates reactivity, selectivity, and substrate scope in cross-coupling reactions . Direct experimental evidence demonstrates that substituting tBuXphos with structurally related ligands such as XPhos or BrettPhos can reduce product yield by 30–50% under otherwise identical conditions [1]. Furthermore, the GT capsule format provides a pre-calibrated 0.025 mmol dose specifically optimized for 0.25 mmol reaction scale; using bulk powder or alternative formulations introduces weighing error and inconsistency that can confound reaction screening and reproducibility . The combination of the tBuXphos ligand's unique steric and electronic profile with the precision dosing of the GT capsule represents a differentiated product that cannot be generically substituted without risking significant performance losses.

Quantitative Differentiation Evidence for tBuXphos-Pd-G3 GT Capsule Relative to Closest Analogs


Ligand-Dependent Yield: tBuXphos Outperforms XPhos and BrettPhos by 29–49% in Pd-Catalyzed C(sp3)–H Olefination

In a systematic ligand screen for Pd-catalyzed unactivated C(sp3)–H olefination, the tBuXphos ligand delivered a 76% isolated yield of the desired product, compared to 54% with XPhos and 39% with BrettPhos under identical conditions [1]. The absence of ligand resulted in no detectable product, confirming that ligand identity is the primary driver of reaction efficiency [1]. This represents a direct, head-to-head comparison within the same experimental system and publication.

C–H Activation Palladium Catalysis Ligand Screening

GT Capsule Dosing Precision: Eliminates Weighing Variability vs. Bulk Powder Formulations

The GT capsule contains exactly 0.025 mmol of tBuXphos-Pd-G3, pre-portioned for a single 0.25 mmol scale reaction . This format eliminates the weighing step entirely—a significant advantage over bulk powder formulations where manual weighing of sub-milligram catalyst quantities introduces dosing errors and air exposure . The cellulose capsule shell disintegrates in the reaction medium and is easily removed by filtration post-reaction . ChemBeads, an alternative solid-dosing format, offer improved flowability for automated dispensing but still require weighing or automated powder handling equipment . The GT capsule requires no specialized equipment and provides identical catalyst quantity across every experiment.

High-Throughput Experimentation Reaction Reproducibility Catalyst Dosing

Preformed G3 Precatalyst vs. In Situ Pd/Ligand Systems: Elimination of Pd Black Precipitation and Faster Reaction Rates

In a Pfizer pilot-plant case study for the synthesis of API PF-07059013, the in-situ formed catalytic system Pd2dba3/tBuXPhos resulted in precipitation of Pd black, attributed to inefficient complexation of the bulky tBuXphos ligand to Pd(0) . Replacing this system with preformed tBuXPhos Pd G3 gave a faster reaction and eliminated Pd black precipitation, although impurity growth from side coupling reactions was observed . The G3 precatalyst ensures that the active LPd(0) species is generated quantitatively and rapidly, a key advantage over traditional two-component systems where ligand coordination may be incomplete .

Process Chemistry Catalyst Activation Buchwald-Hartwig Coupling

Broad Substrate Scope in Buchwald-Hartwig Amination: High Yields Across Electron-Rich and Electron-Deficient Aryl Halides

A systematic study of tBuXPhos Pd G3 (2 mol%) with tBuXPhos (2 mol%) in rapeseed oil as solvent at 110 °C demonstrated excellent yields for Buchwald-Hartwig amination across diverse substrates . Electron-rich aryl bromides and chlorides gave 96–99% yields (substrates 3j–m); electron-deficient aryl bromides and chlorides gave 97–99% yields (substrates 3n,o); and heterocyclic nucleophiles including indole and pyrrole gave 65–91% yields (substrates 3g,h) . This performance profile establishes tBuXPhos Pd G3 as a versatile catalyst for challenging C–N bond formations, with the GT capsule format enabling direct translation of this published methodology to the bench.

Buchwald-Hartwig Amination Substrate Scope C–N Bond Formation

G3 Generation Advantages: Enhanced Solution Stability and Broader Ligand Compatibility vs. G1 and G2 Precatalysts

The third-generation (G3) Buchwald precatalysts, including tBuXPhos Pd G3, replace the chloride counterion of G2 precatalysts with a more electron-withdrawing, non-coordinating methanesulfonate anion . This structural modification confers several advantages: (i) compatibility with exceptionally bulky ligands such as the BrettPhos family and t-Bu phosphines that are incompatible with G1/G2 systems; (ii) markedly enhanced solution stability, with active catalyst寿命 extended relative to earlier generations; and (iii) quantitative generation of the active LPd(0) species under mild conditions . G1 precatalysts required strong base for activation and were limited to less bulky ligands; G2 precatalysts improved room-temperature activation but remained restricted in ligand scope .

Precatalyst Stability Cross-Coupling Methodology Palladacycle Generations

Optimal Application Scenarios for tBuXphos-Pd-G3 GT Capsule Based on Quantitative Evidence


High-Throughput Reaction Screening and Parallel Optimization Campaigns

The GT capsule format, with its pre-calibrated 0.025 mmol dose per capsule designed for 0.25 mmol scale reactions, is ideally suited for high-throughput experimentation (HTE) workflows where dozens of reactions are set up in parallel . The elimination of manual weighing for each reaction reduces setup time and eliminates catalyst loading as a source of variability across experiments . This format is particularly valuable when screening diverse substrate arrays against the tBuXphos ligand—the same ligand that delivered a 76% yield versus 39–54% with competitors in a published C(sp3)–H olefination screen [1].

Methodology Development for Challenging C–N and C–O Bond Formations

Based on the documented performance of tBuXPhos Pd G3 in Buchwald-Hartwig amination—achieving 96–99% yields across both electron-rich and electron-deficient aryl halides —the GT capsule is a strong candidate for reaction methodology development involving sterically hindered substrates. The tBuXphos ligand's ability to outperform XPhos and BrettPhos in demanding transformations [1] makes it a first-line option when initial screens with less bulky ligands fail. The GT capsule enables rapid testing of the tBuXphos ligand system without the time investment of preparing stock solutions or weighing catalyst for each experiment.

Academic and CRO Reaction Condition Scouting for Complex Substrates

For contract research organizations (CROs) and academic core facilities performing reaction condition scouting for client or collaborative projects, the tBuXphos-Pd-G3 GT capsule provides a standardized catalyst unit that ensures reproducibility across different operators and projects . The G3 generation's broad ligand compatibility and extended solution stability mean the catalyst can be used across diverse reaction types (C–N, C–O, C–C, C–F, C–S, cyanation) without concern for catalyst deactivation during multi-hour or overnight reactions. The Pfizer case study demonstrating elimination of Pd black precipitation with preformed tBuXPhos Pd G3 further supports its use in reactions where clean product profiles are essential for downstream purification.

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